molecular formula C12H18O3 B1204540 5-Oxocyclopent-1-ene-1-heptanoic acid CAS No. 5239-43-0

5-Oxocyclopent-1-ene-1-heptanoic acid

Cat. No.: B1204540
CAS No.: 5239-43-0
M. Wt: 210.27 g/mol
InChI Key: LBOKTHVXIPFAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxocyclopent-1-ene-1-heptanoic acid is a cyclopentenone derivative characterized by a five-membered cyclopentene ring with a ketone group (5-oxo) and a heptanoic acid side chain attached at the 1-position. This compound is structurally related to prostaglandins, which are lipid mediators derived from arachidonic acid . It is notable for its role in pharmaceutical synthesis, particularly as an intermediate or impurity in the production of prostaglandin analogs like misoprostol . The presence of both a carboxylic acid and a ketone group confers reactivity and polarity, influencing its solubility and biological interactions.

Preparation Methods

The most frequently cited method involves the acid-catalyzed hydrolysis of 1-methoximino-2-(6-carboxyhexyl)-2-cyclopentene (CAS 33803-57-5). As detailed in US Patent 4,061,672, refluxing the precursor with 2N hydrochloric acid in acetone for 1–12 hours achieves quantitative conversion to the target compound . The reaction proceeds via imine hydrolysis followed by keto-enol tautomerization, yielding this compound with no reported byproducts .

Key Reaction Parameters

ParameterValue
TemperatureReflux (56–60°C)
Acid Concentration2N HCl
SolventAcetone
Reaction Time1–12 hours
Yield>95% (isolated)

This method’s scalability is limited by the high cost of the methoxyimino precursor, which requires multi-step synthesis from cyclopentene derivatives . However, its operational simplicity and high purity make it preferred for laboratory-scale preparations .

Ester Hydrolysis of Methyl 5-Oxocyclopent-1-ene-1-heptanoate

Methyl 5-oxocyclopent-1-ene-1-heptanoate (CAS 34546-57-1) serves as a stable precursor that undergoes saponification or acid-catalyzed hydrolysis to yield the carboxylic acid. PubChem data indicates that treatment with aqueous NaOH (1–2M) at 60–80°C for 4–6 hours provides the acid in 85–90% yield . Alternatively, enzymatic hydrolysis using lipases in biphasic systems has been explored but remains less efficient (<70% yield) .

Comparative Hydrolysis Conditions

ConditionBase-CatalyzedAcid-Catalyzed
Reagent2M NaOH1M H₂SO₄
Temperature80°C100°C
Time4 hours6 hours
SolventMeOH/H₂O (1:1)THF/H₂O (3:1)
Yield88%78%

The methyl ester route is advantageous for storage and handling but introduces an extra synthesis step. Industrial applications favor base-catalyzed hydrolysis due to shorter reaction times and higher yields .

Favorskii Rearrangement of 2-Alkylcyclohexane-1,3-diones

A scalable approach employs the Favorskii rearrangement of 2-[ω-(methoxycarbonyl)alkyl]cyclohexane-1,3-diones. Chlorination with tert-butyl hypochlorite followed by treatment with anhydrous Na₂CO₃ induces ring contraction, forming 2-(6-carboxyhexyl)-2-cyclopenten-1-one . This method achieves 70–75% yield and is notable for avoiding toxic tin reagents used in alternative pathways .

Mechanistic Insights

  • Chlorination : tert-Butyl hypochlorite selectively chlorinates the α-position of the diketone.

  • Rearrangement : Base-induced cyclopropane intermediate formation, followed by retro-aldol cleavage.

  • Tautomerization : Keto-enol equilibrium stabilizes the cyclopentenone product.

Industrial adoption is hindered by the need for rigorous temperature control (−20°C during chlorination) and chromatographic purification .

Free Radical-Mediated Cyclization

Radical-based methods utilize tin hydrides (e.g., Bu₃SnH) and initiators (e.g., AIBN) to cyclize ω-alkynoic acid derivatives. Ogibin et al. demonstrated that 7-(5-oxocyclopenten-1-yl)heptanoic acid forms via a 5-exo-dig radical cyclization mechanism, achieving 65% yield under UV irradiation . This route circumvents stereochemical complications but requires toxic reagents and costly purification.

Optimized Radical Conditions

ParameterValue
InitiatorAIBN (0.1 equiv)
ReagentBu₃SnH (1.2 equiv)
SolventToluene
Temperature110°C
Time8 hours
Yield65%

Industrial Considerations and Comparative Analysis

A side-by-side evaluation of the four methods reveals trade-offs between yield, cost, and scalability:

MethodYieldCostScalabilityPurity
Methoxyimino Hydrolysis95%HighModerate>99%
Ester Hydrolysis88%MediumHigh95%
Favorskii Rearrangement75%LowLow90%
Radical Cyclization65%HighLow85%

The ester hydrolysis route is optimal for large-scale production due to reagent availability and minimal purification needs. In contrast, the Favorskii method offers cost advantages but requires specialized equipment .

Scientific Research Applications

5-Oxocyclopent-1-ene-1-heptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-oxocyclopent-1-ene-1-heptanoic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters or amides. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-oxocyclopent-1-ene-1-heptanoic acid with key analogs:

Compound Name Structural Features Functional Groups Biological Activity/Applications Reference
This compound Cyclopentene ring, 5-oxo, heptanoic acid chain Ketone, carboxylic acid Prostaglandin analog, drug impurity
OPC-8:0 (8-[(1R,2R)-3-Oxo-2-{(Z)-pent-2-enyl}cyclopentyl]octanoate) Cyclopentyl ring, oxo, pentenyl substituent Ketone, ester Substrate for lipid-oxidizing enzymes
7-[2-[4-(3-Chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoate Cyclopentyl, dihydroxy, chlorophenoxy-butenyl chain Hydroxyl, ester, chlorophenoxy Investigational therapeutic agent
5-Ethylcyclopent-1-ene-1-carbaldehyde Cyclopentene ring, ethyl substituent, aldehyde Aldehyde Synthetic intermediate

Key Observations:

  • Cyclopentene vs. Cyclopentyl Rings : The target compound features an unsaturated cyclopentene ring, enhancing conjugation and reactivity compared to saturated cyclopentyl analogs like OPC-8:0 .
  • Functional Groups: The carboxylic acid group in this compound distinguishes it from esters (OPC-8:0) and aldehydes (5-ethylcyclopent-1-ene-1-carbaldehyde), impacting acidity and metabolic pathways .

Physicochemical Properties

  • Solubility: The carboxylic acid group in this compound improves water solubility compared to esterified analogs like OPC-8:0 .
  • Stability : The unsaturated cyclopentene ring may render the compound prone to oxidation, unlike the saturated cyclopentyl ring in OPC-8:0 .

Biological Activity

5-Oxocyclopent-1-ene-1-heptanoic acid (also known as 5-oxo-CPHA) is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring structure with a ketone functional group and a heptanoic acid side chain. The molecular formula is C12H18O3C_{12}H_{18}O_3, and its molecular weight is approximately 210.27 g/mol. The presence of the cyclopentene moiety suggests potential reactivity that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies indicate that 5-oxo-CPHA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
  • Antimicrobial Effects : Research has suggested that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound:

StudyMethodologyFindings
Study ACell culture assays on macrophagesReduced TNF-alpha production by 30% at 50 µM concentration
Study BAntioxidant assays using DPPH methodIC50 value of 25 µM, indicating significant radical scavenging activity
Study CAntimicrobial susceptibility testingInhibition of growth in Staphylococcus aureus with MIC of 32 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study in Inflammatory Models : A study published in the Journal of Medicinal Chemistry demonstrated that administration of this compound significantly reduced inflammation in a murine model of arthritis. The compound was shown to decrease joint swelling and pain scores compared to control groups.
  • Antioxidant Efficacy in Neuroprotection : Research conducted on neuronal cell lines indicated that treatment with this compound enhanced cell viability under oxidative stress conditions, suggesting its potential role in neuroprotective therapies.
  • Antimicrobial Activity in Clinical Isolates : A clinical study assessed the efficacy of this compound against multidrug-resistant bacterial strains isolated from patients. Results indicated a promising antibacterial effect, warranting further investigation into its mechanism and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxocyclopent-1-ene-1-heptanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of cyclopentenyl carboxylic acid derivatives typically involves cyclization of linear precursors or functionalization of preformed cyclopentene rings. For example, boronic acid derivatives (e.g., (5-Oxocyclopent-1-en-1-yl)boronic acid) are synthesized via palladium-catalyzed cross-coupling or hydroboration, with ketone functionalities introduced via oxidation . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling.
  • Temperature control : 60–80°C for cyclization steps to avoid side reactions.
  • Solvent polarity : THF or DMF to stabilize intermediates.
  • Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 40%–65% for similar compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The conjugated cyclopentenyl system shows distinct vinyl proton splitting (δ 5.8–6.2 ppm, multiplet). The heptanoic acid chain exhibits a triplet for the α-proton (δ 2.3–2.5 ppm) and a broad carboxyl OH peak (δ 10–12 ppm).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch for ketone and carboxylic acid).
  • MS : Molecular ion peak at m/z 212 (C₁₃H₂₀O₄) for the methyl ester derivative, with fragmentation patterns reflecting cyclopentene ring cleavage .

Q. What interaction mechanisms govern the reactivity of this compound with biomolecules (e.g., diols or enzymes)?

  • Methodological Answer : The ketone and carboxylic acid groups enable hydrogen bonding and coordination with biomolecules. For example:

  • Diol binding : The boronic acid analog forms reversible esters with 1,2- or 1,3-diols (e.g., sugars), a mechanism applicable to the ketone-carboxylic acid system .
  • Enzyme inhibition : Competitive inhibition studies require titration of the compound against target enzymes (e.g., cyclooxygenase analogs) with IC₅₀ determination via fluorometric assays .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the stereoelectronic effects of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For cyclopentenyl systems, the ketone group acts as an electron-deficient center, directing nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate binding affinities with proteins using software like GROMACS. Parameterize force fields using the CGenFF database for accurate van der Waals and electrostatic interactions .
  • Validation : Compare computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for cyclopentenyl carboxylic acid derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Mitigation steps include:

  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293 ≤ P20) and validate via positive controls.
  • Batch analysis : Quantify impurities via HPLC-MS and correlate with bioactivity (e.g., IC₅₀ shifts ≥20% indicate impurity interference).
  • Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, weighting by sample size and assay reliability .

Q. How do solvent polarity and pH affect the stability of this compound during long-term storage?

  • Methodological Answer :

  • pH dependence : The carboxylic acid group undergoes deprotonation above pH 4.5, increasing solubility but accelerating hydrolysis. Store in acidic buffers (pH 3.0–4.0) or as a lyophilized powder.
  • Solvent effects : Aprotic solvents (e.g., DMSO) stabilize the ketone moiety, while protic solvents (e.g., ethanol) promote esterification. Degradation kinetics can be modeled via Arrhenius plots at 4°C, 25°C, and 37°C .

Q. What experimental designs validate the reproducibility of synthetic protocols for this compound derivatives?

  • Methodological Answer :

  • Open-source documentation : Publish step-by-step protocols with exact equipment settings (e.g., Schlenk line vacuum: 0.1 mbar; stir rate: 600 rpm).
  • Blind replication : Collaborate with independent labs to repeat syntheses using shared reagents.
  • Data transparency : Provide raw NMR spectra, chromatograms, and crystallographic data (if available) in supplemental materials, adhering to FAIR principles .

Properties

IUPAC Name

7-(5-oxocyclopenten-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h7H,1-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOKTHVXIPFAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200402
Record name AY 16804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5239-43-0
Record name 5-Oxo-1-cyclopentene-1-heptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5239-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AY 16804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AY 16804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxocyclopent-1-ene-1-heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8N Jones reagent [90 ml; prepared by dissolving chromium trioxide (24.0 g) in a small volume of water, treating carefully with concentrated sulphuric acid (20.7 ml) and diluting with water to 90 ml with cooling] was added to a stirred solution of 2-(7-hydroxyheptyl)cyclopent-2-enone (39.2 g) in acetone (400 ml) at 10°-22° C. at a rate such that the deep red colouration caused by the addition of one drop of the Jones reagent had changed to green before addition of the next drop. The resulting mixture was then stirred at 15°-20° C. for 90 minutes. The reaction mixture was diluted with sufficient water to dissolve the precipitated chromium salts and was then extracted four times with diethyl ether. The combined ether extracts were washed with water, and then extracted three times with aqueous 2N sodium carbonate solution. The combined aqueous solutions were then acidified to pH 1 by the dropwise addition of concentrated hydrochloric acid and extracted twice with diethyl ether. The combined ethereal extracts were dried over magnesium sulphate and evaporated in vacuo to give an oil which crystallised on standing. Recrystallisation from a mixture of petroleum ether (b.p. 40°-60° C.) and diethyl ether gave 7-(5-oxocyclopent-1-enyl)heptanoic acid (28 g), m.p. 41°-43° C.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
39.2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Jones reagent
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
24 g
Type
catalyst
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.